Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)-
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Overview
Description
Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- is an organic compound belonging to the class of amides. This compound is characterized by the presence of a propanamide backbone with diethyl and tetrazolylmethylthio substituents. It is a mono-substituted amide, which means it has one substituent group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- can be synthesized through various synthetic routes. One common method involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted amides. These products have diverse applications in chemical synthesis and industrial processes.
Scientific Research Applications
Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Propanamide, N-methyl-
- Propanamide, N,N-dimethyl-
- Propanamide, N,N-diethyl-
Uniqueness
Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- is unique due to the presence of the tetrazolylmethylthio substituent, which imparts distinct chemical and biological properties. This differentiates it from other propanamide derivatives and makes it valuable for specific research and industrial applications.
Properties
CAS No. |
80472-86-2 |
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Molecular Formula |
C10H19N5OS |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
N,N-diethyl-3-[(1-methyltetrazol-5-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C10H19N5OS/c1-4-15(5-2)10(16)6-7-17-8-9-11-12-13-14(9)3/h4-8H2,1-3H3 |
InChI Key |
IROUFHSMZGTKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCSCC1=NN=NN1C |
Origin of Product |
United States |
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